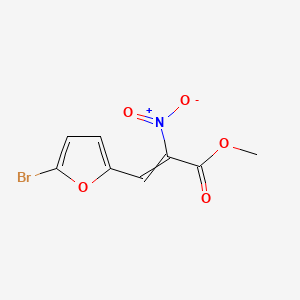
5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with dimethyl and trimethoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学研究应用
5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Biology: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for more complex molecular structures.
作用机制
The mechanism of action of 5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tubulin or heat shock protein 90, leading to disrupted cellular functions and potential therapeutic effects . The compound’s trimethoxyphenyl group is crucial for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and has similar structural features.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
5,6-Dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its trimethoxyphenyl group enhances its pharmacological activity compared to other similar compounds .
属性
CAS 编号 |
68707-78-8 |
|---|---|
分子式 |
C16H20N2O3 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
5,6-dimethyl-4-(2,3,4-trimethoxyphenyl)pyridin-3-amine |
InChI |
InChI=1S/C16H20N2O3/c1-9-10(2)18-8-12(17)14(9)11-6-7-13(19-3)16(21-5)15(11)20-4/h6-8H,17H2,1-5H3 |
InChI 键 |
HDWRHVCJBCATQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CN=C1C)N)C2=C(C(=C(C=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)


